molecular formula C14H11Cl2N3S B5674525 N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5674525
M. Wt: 324.2 g/mol
InChI Key: APWWZMDNNASZEX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of dichlorophenyl and dimethylthieno groups, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through crystallization, and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the dichlorophenyl and dimethylthieno groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3S/c1-7-8(2)20-14-12(7)13(17-6-18-14)19-11-4-9(15)3-10(16)5-11/h3-6H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWWZMDNNASZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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